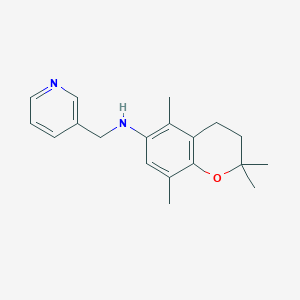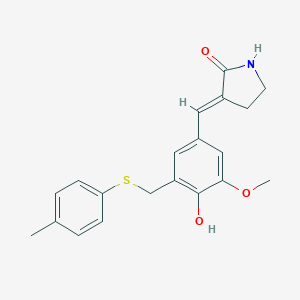
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, also known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme, CYP4A. It was first synthesized in 2000 by a group of researchers led by Dr. Nicos A. Petasis at the University of Southern California. Since its discovery, HET0016 has been extensively studied for its potential applications in various scientific fields.
作用机制
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone works by selectively inhibiting the CYP4A enzyme, which is responsible for the production of vasoconstrictors such as thromboxane A2 and 20-hydroxyeicosatetraenoic acid (20-HETE). By inhibiting CYP4A, 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone reduces the production of these vasoconstrictors and promotes vasodilation.
生化和生理效应
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of vasoconstrictors, promote vasodilation, and inhibit the growth of cancer cells. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in lab experiments is its selectivity for the CYP4A enzyme. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other enzymes or pathways. However, one limitation of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vitro and in vivo.
未来方向
There are a number of future directions for research on 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone. One area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cancer. Studies have shown that 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone inhibits the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cardiovascular disease, as it promotes vasodilation and inhibits the production of vasoconstrictors. Finally, further research is needed to determine the optimal dosing and administration of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, as well as its potential side effects and interactions with other drugs.
合成方法
The synthesis of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone involves a multi-step process that includes the reaction of 4-methylthiobenzaldehyde with 3-methoxy-4-hydroxybenzaldehyde, followed by the addition of pyrrolidine and the removal of the protecting groups. The final product is obtained after purification through column chromatography.
科学研究应用
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been extensively studied for its potential applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the incidence of tumors in animal models. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have potential applications in the treatment of cardiovascular disease, as it inhibits the production of vasoconstrictors and promotes vasodilation.
属性
CAS 编号 |
107788-15-8 |
|---|---|
产品名称 |
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone |
分子式 |
C20H21NO3S |
分子量 |
355.5 g/mol |
IUPAC 名称 |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO3S/c1-13-3-5-17(6-4-13)25-12-16-10-14(11-18(24-2)19(16)22)9-15-7-8-21-20(15)23/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,21,23)/b15-9+ |
InChI 键 |
PQQIJMNPHIRWME-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)/C=C/3\CCNC3=O)OC)O |
SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
规范 SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
同义词 |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl] methylidene]pyrrolidin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



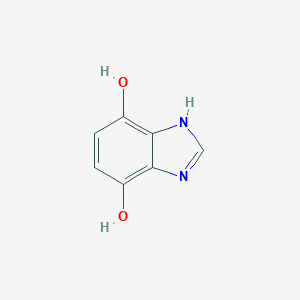
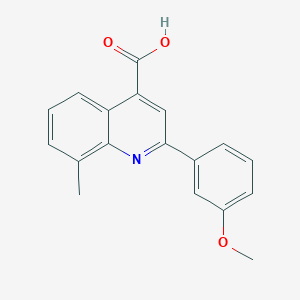
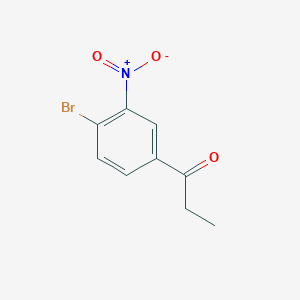
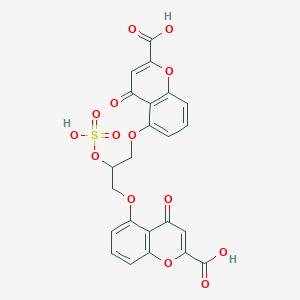
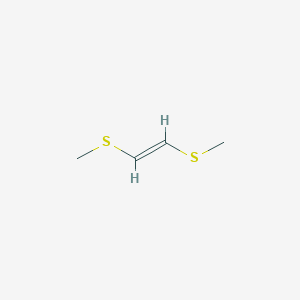
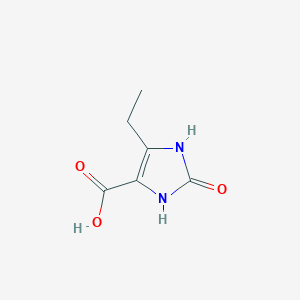

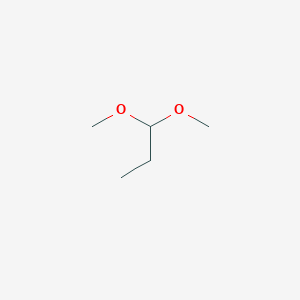

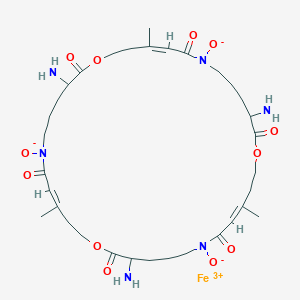
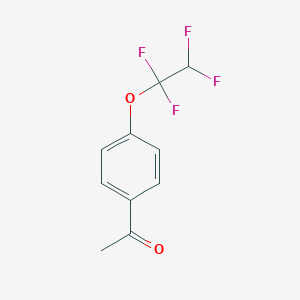
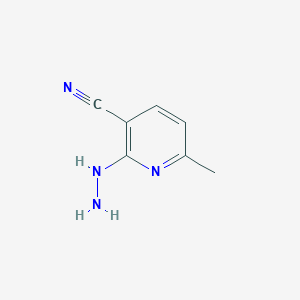
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
